molecular formula C21H17F3O4 B3010317 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 845653-67-0

3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3010317
CAS No.: 845653-67-0
M. Wt: 390.358
InChI Key: TUTLVSXUPDVHTO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a methoxyphenyl group at position 3, a trifluoromethyl (-CF₃) group at position 2, and a (2-methylallyl)oxy substituent at position 6. The compound’s molecular formula is C₂₁H₁₇F₃O₄, with a molecular weight of 390.36 g/mol. Chromen-4-one derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., AChE/BuChE) and receptor modulation, making this compound a candidate for pharmacological applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O4/c1-12(2)11-27-15-8-9-16-17(10-15)28-20(21(22,23)24)18(19(16)25)13-4-6-14(26-3)7-5-13/h4-10H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTLVSXUPDVHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one, a chromone derivative, has garnered interest in recent years due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Chromone Backbone : The core structure is a chromone, which is a bicyclic compound with a benzopyran moiety.
  • Substituents :
    • Trifluoromethyl Group : Enhances biological activity and metabolic stability.
    • Methoxyphenyl Group : May contribute to anti-inflammatory and antioxidant properties.
    • Methylallyloxy Group : Could influence the compound's reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of chromones, including the target compound, exhibit significant anti-inflammatory properties. In vitro studies demonstrated that this compound could suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. Specifically, it inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

2. Antioxidant Activity

The presence of the methoxy group is associated with enhanced antioxidant activity. Studies have shown that chromone derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases . The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests.

3. Cytotoxicity Against Cancer Cell Lines

In vitro tests revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The IC50 values for these cell lines were determined through MTT assays, indicating dose-dependent cytotoxicity .

4. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:

  • Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase Enzymes : The compound showed moderate inhibitory activity against cyclooxygenase-2 (COX-2), which is relevant for pain and inflammation management.

The biological activities of the compound can be attributed to several mechanisms:

  • Halogen Bonding : The trifluoromethyl group facilitates interactions with protein residues, enhancing binding affinity and activity against target enzymes .
  • Antioxidant Mechanism : The methoxy group contributes to electron donation, stabilizing free radicals and reducing oxidative stress.
  • NF-κB Pathway Modulation : By inhibiting NF-κB activation, the compound reduces pro-inflammatory cytokine production.

Case Studies

StudyFindings
Study on RAW 264.7 CellsInhibited LPS-induced NO production; no cytotoxicity observed at tested concentrations .
MCF-7 Cell Line EvaluationExhibited dose-dependent cytotoxicity with IC50 values indicating significant anti-cancer potential .
Enzyme Inhibition AssaysModerate inhibition of AChE and COX-2; potential implications for neuroprotection and anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one are compared below with analogous chromen-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Bioactivity Reference
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-methoxyphenyl; 2: -CF₃; 7: (2-methylallyl)oxy C₂₁H₁₇F₃O₄ High lipophilicity (due to -CF₃ and allyloxy); potential AChE/BuChE inhibition
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-methoxyphenyl; 2: -CF₃; 7: -OH C₁₇H₁₁F₃O₄ Reduced lipophilicity (hydroxyl group); lower membrane permeability compared to allyloxy
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-bromophenyl; 2: -CF₃; 7: -OCH₃ C₁₇H₁₀BrF₃O₃ Enhanced electron-withdrawing effect (Br vs. -OCH₃); potential anticancer activity
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 2-methoxyphenyl; 2: -CF₃; 7: -OCH₃ C₁₈H₁₃F₃O₄ Altered planarity (ortho-methoxy); reduced binding affinity to flat enzyme active sites
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl prop-2-yn-1-ylcarbamate (20) 7: propargylcarbamate-ethoxy; 3: 4-methoxyphenyl C₂₂H₁₈N₂O₆ Enhanced AChE inhibition (IC₅₀ = 2.1 µM); polar carbamate group improves solubility

Key Observations

Substituent Effects on Lipophilicity :

  • The (2-methylallyl)oxy group in the target compound increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH₃) groups at position 7, which may enhance blood-brain barrier penetration .
  • Trifluoromethyl (-CF₃) at position 2 is a conserved feature in many analogs, contributing to metabolic stability and strong electron-withdrawing effects .

Biological Activity: Compounds with bulkier substituents at position 7 (e.g., allyloxy, propargylcarbamate) show improved enzyme inhibition profiles. For example, compound 20 (propargylcarbamate derivative) exhibits potent AChE inhibition (IC₅₀ = 2.1 µM) due to additional hydrogen-bonding interactions .

Synthetic Challenges :

  • The target compound’s (2-methylallyl)oxy group requires specialized alkoxylation steps, resulting in moderate yields (e.g., 18.7–26.9% in related syntheses) .
  • Methoxy or hydroxyl derivatives are easier to synthesize but lack the steric advantages of allyloxy groups .

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